

Application Notes and Protocols for Iohexol Gradient Preparation in Extracellular Vesicle Isolation

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Compound of Interest

Compound Name: *Iohexol*

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Introduction

The isolation of pure and homogenous populations of extracellular vesicles (EVs), including exosomes and microvesicles, is a critical prerequisite for their study and therapeutic application. Density gradient ultracentrifugation is a gold-standard technique for separating EVs from contaminating proteins and lipoprotein particles based on their buoyant density. **Iohexol**, a non-ionic, iodinated density gradient medium, offers a gentle and effective solution for EV purification. Its ability to form iso-osmotic gradients helps preserve the integrity and functionality of the isolated vesicles.[1][2] This document provides detailed protocols and application notes for the preparation and use of **iohexol** gradients for the isolation of extracellular vesicles from various biological sources.

Data Presentation

The following tables summarize key quantitative data from representative studies utilizing **iohexol** density gradients for EV isolation. These values can serve as a benchmark for researchers optimizing their own isolation protocols.

Table 1: Characterization of Extracellular Vesicles Isolated Using **Iohexol** Density Gradient

Starting Material	EV Marker Proteins Detected	EV Size Range (nm)	Peak EV Density (g/mL)	Reference
Human Saliva	CD63, CD133, EpCAM	47.8 ± 12.3	~1.11	[3]
Conditioned Cell Media	-	74.0 ± 23.5	~1.06	[3]
Rat Blood Plasma	Alix, Tsg101, CD81	-	~1.146	[4]
Stem Cell Culture Media	-	~60	1.15-1.19	[5]

Table 2: Comparison of EV Yield and Purity Across Different Isolation Methods

Isolation Method	Relative Protein Amount per 10 ⁸ Particles	Typical Protein Yield per 10 ⁶ Cells	Key Observation	Reference
OptiPrep™ Density Gradient (ODG)	Lower than UC	~0.3 µg	Distinct protein profile with unique bands	[6]
Ultracentrifugation (UC)	Higher than ODG	~0.7 µg	-	[6]
Commercial Kit (EQ)	3x more than UC	~5 µg	Higher protein contamination	[6]
Commercial Kit (TEI)	8x more than UC	~5 µg	Highest protein contamination	[6]

Experimental Protocols

Protocol 1: Discontinuous (Step) Iohexol Gradient for EV Isolation from Cell Culture Supernatant

This protocol is adapted from methodologies utilizing OptiPrep™ (a 60% w/v solution of iodixanol) for the purification of EVs from crude pellets obtained after initial ultracentrifugation.

[\[5\]](#)[\[7\]](#)[\[8\]](#)

Materials:

- Crude EV pellet (obtained from ultracentrifugation of cell culture supernatant)
- OptiPrep™ (60% w/v Iodixanol)
- Homogenization Buffer (0.25 M sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)[\[8\]](#) or 0.25 M Sucrose in 30 mM Tris-HCl[\[7\]](#)
- Phosphate-Buffered Saline (PBS)
- Ultracentrifuge tubes (e.g., 13.2 mL, 40PET)[\[5\]](#)[\[7\]](#)[\[8\]](#)
- Ultracentrifuge with a swinging bucket rotor (e.g., SW41Ti)[\[8\]](#)

Procedure:

- Preparation of **Iohexol** Gradient Solutions:
 - Prepare 40%, 20%, 10%, and 5% (w/v) iodixanol solutions by diluting the 60% OptiPrep™ stock with the chosen homogenization buffer.[\[8\]](#) For a 12 mL final gradient volume, you will need approximately 3 mL of 40%, 3 mL of 20%, 3 mL of 10%, and 2.8 mL of 5% solutions.[\[8\]](#)[\[9\]](#)
- Creating the Discontinuous Gradient:
 - Carefully layer the prepared iodixanol solutions into an ultracentrifuge tube, starting with the highest density solution at the bottom.
 - Pipette 3 mL of the 40% iodixanol solution into the bottom of the tube.

- Carefully overlay the 40% layer with 3 mL of the 20% iodixanol solution.
- Next, layer 3 mL of the 10% iodixanol solution on top of the 20% layer.
- Finally, add 2.8 mL of the 5% iodixanol solution to the top.[8][9]
- Loading the Sample:
 - Resuspend the crude EV pellet in a small volume of PBS (e.g., 100 μ L) or homogenization buffer.[8]
 - Carefully overlay the resuspended EV sample onto the top of the 5% iodixanol layer.[8][9]
- Ultracentrifugation:
 - Place the tubes in a swinging bucket rotor and balance them carefully.
 - Centrifuge at 100,000 x g for 18 hours at 4°C.[8] Set acceleration and deceleration to a low setting to avoid disturbing the gradient.[5]
- Fraction Collection:
 - After centrifugation, carefully remove the tubes from the rotor.
 - Collect fractions (e.g., 1 mL each) from the top of the gradient.[8][9] It is known that exosomes typically exist in a density range of 1.15 to 1.19 g/cm³. [5][7] This corresponds to specific fractions which can be predetermined or identified by measuring the density of each fraction.
- Washing and Concentrating EVs:
 - Dilute the collected EV-containing fractions with a larger volume of PBS (e.g., 20 mL).
 - Centrifuge at a higher speed (e.g., 200,000 x g) for 2 hours at 4°C to pellet the purified EVs.[8]
 - Resuspend the final EV pellet in a suitable buffer for downstream applications and store at -80°C.[8]

Protocol 2: Bottom-Up (Flotation) Iohexol Gradient for EV Isolation from Human Saliva

This protocol is adapted for isolating EVs from complex biological fluids like saliva, where the sample is mixed with a high-density **iohexol** solution and overlaid with lower-density layers.[\[3\]](#)

Materials:

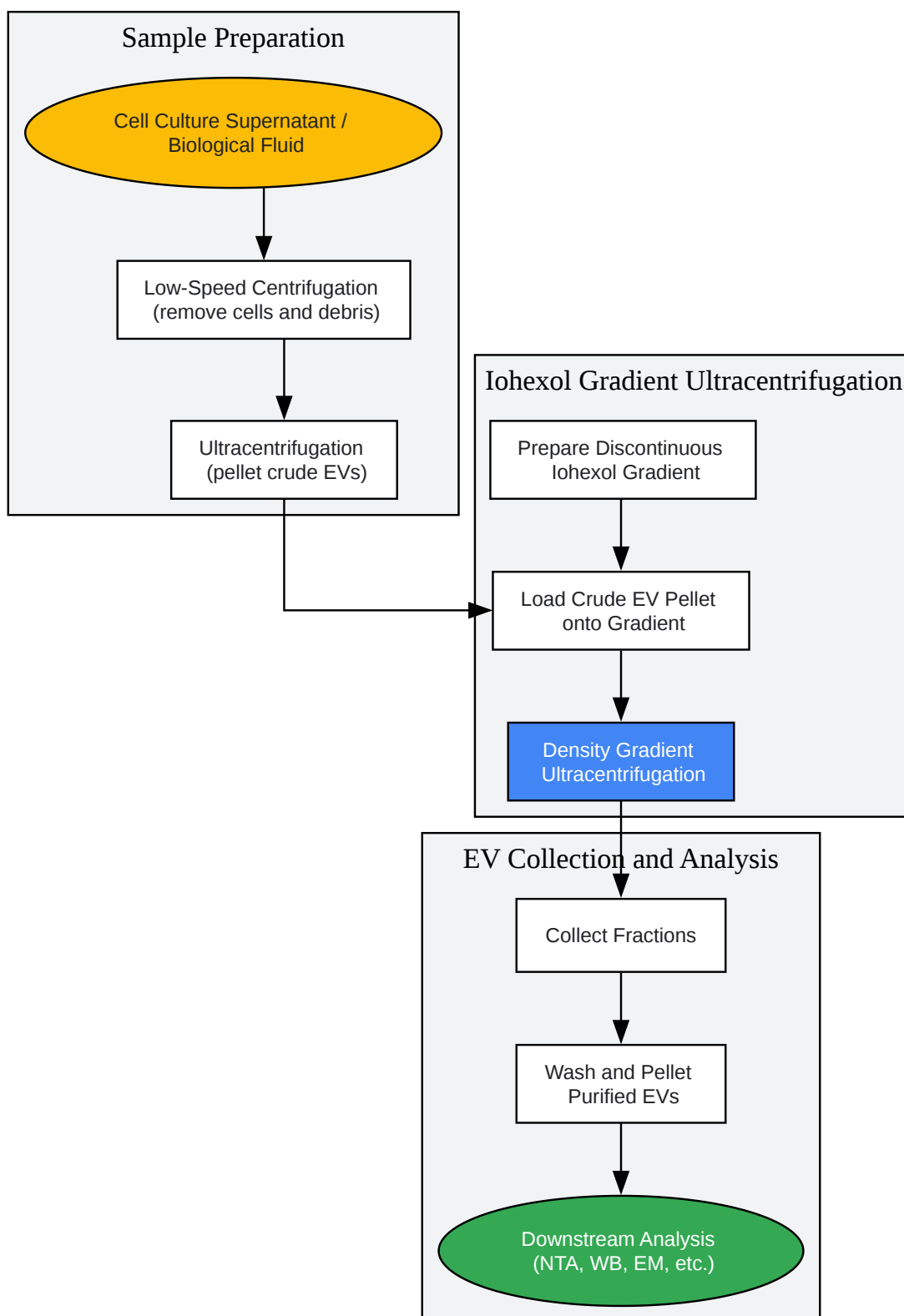
- Crude EV pellet (obtained from ultracentrifugation of pre-cleared saliva)
- Iodixanol solutions: 47%, 37%, 28%, and 18% (w/v) in 0.02 M HEPES/NaOH, pH 7.2[\[3\]](#)
- Ultracentrifuge tubes (e.g., 14 mL)[\[3\]](#)
- Ultracentrifuge with a swinging bucket rotor (e.g., SW40Ti)[\[3\]](#)

Procedure:

- Sample Preparation:
 - Resuspend the crude EV pellet in 2.5 mL of the 47% iodixanol solution.[\[3\]](#)
- Creating the Discontinuous Gradient:
 - In a 14 mL ultracentrifuge tube, layer the following solutions from bottom to top:
 - The 2.5 mL EV-containing 47% iodixanol solution.
 - 2.5 mL of 37% iodixanol solution.
 - 2.5 mL of 28% iodixanol solution.
 - 2.5 mL of 18% iodixanol solution.
- Ultracentrifugation:
 - Centrifuge the gradient at 160,000 x g for 17 hours at 4°C.[\[3\]](#)
- Fraction Collection:

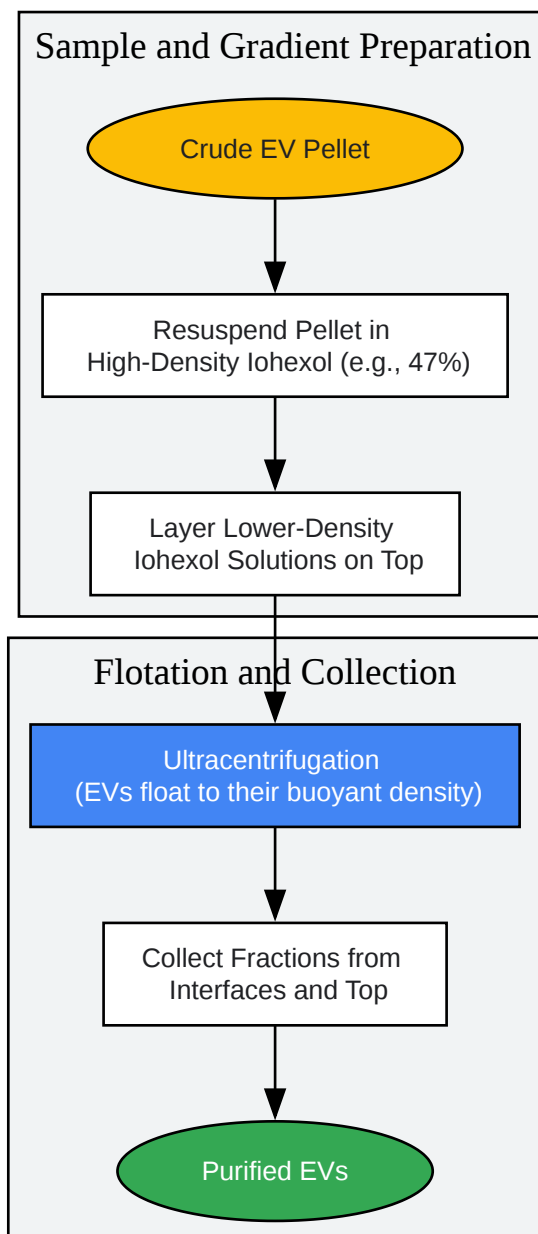
- Following centrifugation, collect fractions from the top of the gradient. For example, collect a 1.25 mL top fraction, followed by four 2.5 mL fractions, and a final 1.25 mL bottom fraction.[3] The EV-rich fractions are typically found at the interfaces between the density layers.

Visualizations



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Caption: Workflow for extracellular vesicle isolation using a top-loaded **iohexol** density gradient.



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Caption: Workflow for bottom-up (flotation) **iohexol** density gradient for EV isolation.

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